molecular formula C12H20O2 B12541860 2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran CAS No. 142054-49-7

2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran

Cat. No.: B12541860
CAS No.: 142054-49-7
M. Wt: 196.29 g/mol
InChI Key: WTQYEMVYZNHCRE-UHFFFAOYSA-N
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Description

2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by a pyran ring that is partially saturated, with a propoxybutenyl substituent attached to it. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran typically involves the reaction of a suitable pyran precursor with a propoxybutenyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.

    Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted pyran derivatives.

Scientific Research Applications

2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran
  • 2-(1-Ethoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran
  • 2-(1-Butoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran

Uniqueness

2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran is unique due to its specific propoxybutenyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

142054-49-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(1-propoxybut-3-enyl)-3,4-dihydro-2H-pyran

InChI

InChI=1S/C12H20O2/c1-3-7-11(13-9-4-2)12-8-5-6-10-14-12/h3,6,10-12H,1,4-5,7-9H2,2H3

InChI Key

WTQYEMVYZNHCRE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CC=C)C1CCC=CO1

Origin of Product

United States

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